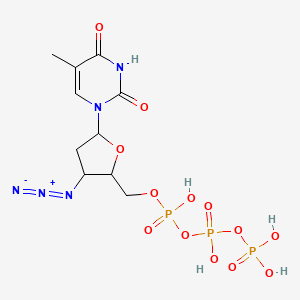
4,4'-Diheptyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diheptyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The heptyl groups at the 4,4’ positions enhance the compound’s hydrophobicity and influence its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diheptyl-2,2’-bipyridine typically involves the coupling of 4-heptylpyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-heptyl-2-(trimethylsilyl)pyridine with 2-bromo-4-heptylpyridine in the presence of a palladium catalyst and a fluoride source. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of 4,4’-Diheptyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Diheptyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bipyridine to its dihydro form using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as alkoxides or amines, polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: 4,4’-Diheptyl-2,2’-bipyridine N-oxide.
Reduction: 4,4’-Diheptyl-2,2’-dihydrobipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Diheptyl-2,2’-bipyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4,4’-Diheptyl-2,2’-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of heptyl groups. It is also used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups and is used in the synthesis of luminescent materials and coordination complexes.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry and as a building block for more complex molecules.
Uniqueness: 4,4’-Diheptyl-2,2’-bipyridine is unique due to its long heptyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity. These characteristics make it suitable for specific applications in material science and catalysis where hydrophobic interactions play a crucial role.
Propiedades
Número CAS |
71071-44-8 |
|---|---|
Fórmula molecular |
C24H36N2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
4-heptyl-2-(4-heptylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C24H36N2/c1-3-5-7-9-11-13-21-15-17-25-23(19-21)24-20-22(16-18-26-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
Clave InChI |
KOYDOSLEMQLNJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


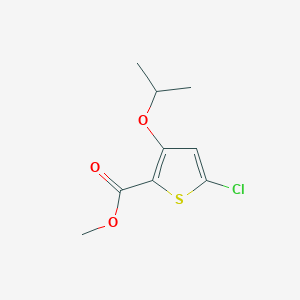
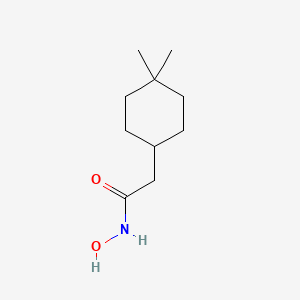
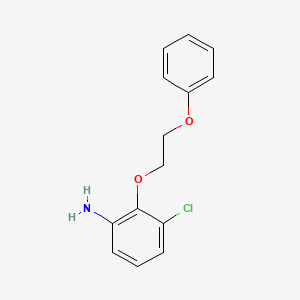
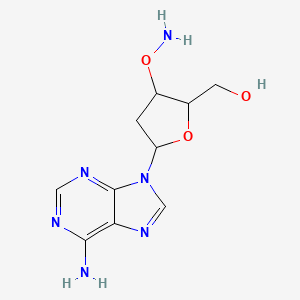
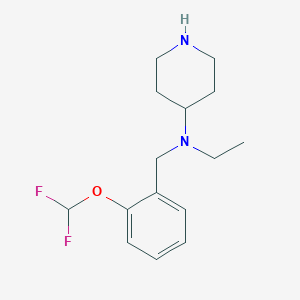


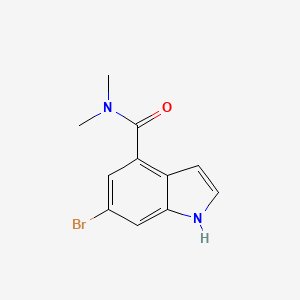
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




